Keto-Deoxy-Nonulonic acid

Enzymology Glycobiology Substrate Specificity

Keto-Deoxy-Nonulonic acid (KDN) is a deaminated sialic acid structurally distinct from Neu5Ac by lacking the N-acetyl group at C5. Its ketosidic linkages resist cleavage by conventional bacterial & animal sialidases, enabling sialidase-resistant glycoconjugates for long-circulating therapeutics & stable diagnostics. Unlike Neu5Ac, KDN blunts pathogen virulence. KDN-containing N-glycans correlate with prostate cancer, making it essential for glycomic profiling & assay validation. High-purity KDN ensures reproducible enzymatic conversion.

Molecular Formula C9H16O9
Molecular Weight 268.22 g/mol
CAS No. 153666-19-4
Cat. No. B013543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto-Deoxy-Nonulonic acid
CAS153666-19-4
Synonyms2-KDN
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid
2-oxo-3-deoxy-D-glycero-galactononulosonic acid
3-deoxy-D-glycero-D-galacto-2-nonulosonic acid
3-deoxyglycero-galacto-nonulosonic acid
3-deoxyglycerogalacto-2-nonulopyranosonic acid
deoxy-KDN
sialosonic acid
siaX
Molecular FormulaC9H16O9
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O
InChIInChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1
InChIKeyCLRLHXKNIYJWAW-QBTAGHCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Keto-Deoxy-Nonulonic Acid (KDN) – CAS 153666-19-4 Procurement and Baseline Identification


Keto-Deoxy-Nonulonic acid (KDN), also known as 3-deoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid or deaminated neuraminic acid, is a naturally occurring member of the sialic acid family with the molecular formula C₉H₁₆O₉ [1]. First discovered in rainbow trout egg polysialoglycoprotein in 1986 [2], KDN is structurally distinct from the more common N-acetylneuraminic acid (Neu5Ac) by the absence of an N-acetyl group at the C5 position [1]. This deaminated structure confers unique biochemical properties that differentiate KDN from Neu5Ac and other sialic acid analogs in both enzymatic and immunological contexts [3].

Why Neu5Ac and Other Sialic Acid Analogs Cannot Substitute for KDN (CAS 153666-19-4) in Critical Applications


Despite belonging to the same sialic acid superfamily, KDN cannot be interchangeably substituted with Neu5Ac or Neu5Gc in research applications due to fundamental differences in enzyme recognition, glycosidic linkage stability, and immunological profile. KDN ketosidic linkages are resistant to cleavage by conventional bacterial and animal sialidases, whereas Neu5Ac-containing linkages are readily hydrolyzed [1]. Furthermore, KDN-containing glycans in prokaryotes do not structurally mimic vertebrate sialoglycoconjugates, unlike Neu5Ac which facilitates molecular mimicry and immune evasion by pathogens [2]. At the enzymatic level, the Vmax/Km catalytic efficiency for KDN versus Neu5Ac varies dramatically across different synthetase and transferase systems, precluding simple molar substitution [3]. These quantitative and functional divergences necessitate the use of authentic KDN for studies involving sialidase-resistant glycan engineering, host-pathogen interaction analysis, or enzyme-substrate specificity characterization.

Quantitative Differential Evidence for Keto-Deoxy-Nonulonic Acid (CAS 153666-19-4) Versus Neu5Ac and Related Analogs


CMP-Sialic Acid Synthetase Species-Specific Substrate Preference: KDN vs. Neu5Ac

In recombinant rainbow trout CMP-sialic acid synthetase, KDN demonstrates a 1.6-fold higher catalytic efficiency (Vmax/Km) compared to Neu5Ac, indicating that KDN is the preferred substrate in this teleost enzyme system. Conversely, the recombinant murine enzyme exhibits a 15-fold lower catalytic efficiency toward KDN relative to Neu5Ac [1].

Enzymology Glycobiology Substrate Specificity

Exosialidase Resistance: KDN α2,6-Linkage vs. Neu5Ac α2,6-Linkage Stability

When transferred to asialotransferrin via rat liver α2,6-sialyltransferase, the resulting KDNα2→6Gal linkage demonstrates complete resistance to exosialidase treatment, whereas the corresponding Neu5Acα2→6Gal linkage is sensitive to cleavage by the same exosialidase [1]. This differential stability is consistent with broader literature indicating that KDN ketosidic linkages are refractory to cleavage by known bacterial and animal sialidases [2].

Glycan Stability Enzymatic Resistance Neoglycoconjugate Engineering

Terminal Capping Protection: KDN as Nonreducing-Terminal Oligosialyl Chain Cap vs. Neu5Ac/Neu5Gc

In polysialoglycoproteins from rainbow trout eggs, KDN is exclusively located at the nonreducing termini of oligosialyl chains (KDN α2→[8NeuGc α2→]n, n = 1-7), a structural arrangement that protects the entire oligo/polysialyl chain from exosialidase degradation [1]. This terminal capping function is not observed with Neu5Ac or Neu5Gc in the same biological context.

Polysialic Acid Glycan Protection Structural Biology

Bacterial Virulence Modulation: KDN Surface Display vs. Neu5Ac in Nontypeable Haemophilus influenzae

Surface display of KDN within nontypeable Haemophilus influenzae (NTHi) lipooligosaccharide (LOS) blunts multiple virulence attributes compared to Neu5Ac incorporation, including loss of Neu5Ac-mediated resistance to complement and whole blood killing, increased complement C3 deposition, enhanced IgM binding, and reduced engagement of Siglec-9 [1]. Upper airway administration of KDN reduced NTHi infection in human-like Cmah null mice [1].

Host-Pathogen Interaction Immunology Bacterial Pathogenesis

Prostate-Specific Antigen N-Glycan Association: KDN as Emerging Cancer Biomarker Candidate

KDN has been identified for the first time on N-linked glycans of prostate-specific antigen (PSA) derived from human seminal plasma and urine [1]. This discovery builds on prior associations between elevated free or conjugated KDN concentrations and human cancer progression, including the identification of KDN-containing complex-type N-glycans in human prostate cancer tissues [2].

Cancer Biomarker Glycoproteomics Prostate Cancer

α2,6-Sialyltransferase Incorporation Efficiency: KDN vs. Neu5Ac in Glycoconjugate Synthesis

Using rat liver α2,6-sialyltransferase, the incorporation efficiency of KDN from CMP-KDN into asialotransferrin is approximately half that of Neu5Ac from CMP-Neu5Ac, based on Vmax/Km values of 0.0527 min⁻¹ for KDN versus 0.119 min⁻¹ for Neu5Ac [1]. Despite this lower catalytic efficiency, the enzyme successfully transfers KDN to all four Gal residues in asialotransferrin [1].

Enzymatic Synthesis Glycoconjugate Yield Process Optimization

Optimal Research and Industrial Application Scenarios for Keto-Deoxy-Nonulonic Acid (CAS 153666-19-4)


Enzymatic Synthesis of CMP-KDN Using Teleost-Derived CMP-Sialic Acid Synthetase Systems

For researchers requiring CMP-KDN as an activated sugar nucleotide donor in sialyltransferase-catalyzed reactions, rainbow trout CMP-sialic acid synthetase offers optimal conversion efficiency. As established in Section 3, the trout enzyme exhibits a 1.6-fold higher Vmax/Km for KDN (1.1 min⁻¹) compared to Neu5Ac (0.68 min⁻¹) [1], making KDN the kinetically preferred substrate in this system. This application scenario is particularly relevant for laboratories synthesizing KDN-containing neoglycoconjugates or studying teleost-specific glycosylation pathways. Procurement of high-purity KDN (≥99.0% TLC) is essential to achieve the reported catalytic efficiencies [2].

Engineering Exosialidase-Resistant Glycoconjugates for Therapeutic or Diagnostic Applications

KDN provides a unique structural solution for generating sialidase-resistant glycoconjugates. As demonstrated in Section 3, the KDNα2→6Gal linkage is completely resistant to exosialidase cleavage, whereas the corresponding Neu5Acα2→6Gal linkage is sensitive [1]. This property makes KDN the compound of choice for developing long-circulating glycoprotein therapeutics, stable glycan-based diagnostics, or any application where glycan degradation by endogenous or microbial sialidases would compromise product performance. Additionally, the exclusive location of KDN at nonreducing termini in natural polysialoglycoproteins provides a validated structural template for designing protected glycan architectures [2].

Host-Pathogen Interaction Studies and Anti-Virulence Research

KDN serves as a mechanistically distinct tool for investigating bacterial pathogenesis and host immune evasion. As quantified in Section 3, bacterial surface display of KDN (versus Neu5Ac) blunts multiple virulence attributes in NTHi, including loss of complement resistance, increased IgM binding, and reduced Siglec-9 engagement, with in vivo efficacy demonstrated via reduced infection in Cmah null mice following KDN administration [1]. These findings position KDN as a critical research reagent for studying non-mimetic sialic acid biology, exploring alternative pathogen intervention strategies, and investigating the immunological consequences of deaminated sialic acid presentation.

Glycoproteomics and Cancer Biomarker Discovery

The identification of KDN on prostate-specific antigen (PSA) N-glycans from human seminal plasma and urine establishes KDN as an analytical standard of interest for cancer glycoproteomics workflows [1]. Coupled with earlier evidence of elevated KDN-containing N-glycans in human prostate cancer tissues, this scenario supports the procurement of KDN as a reference standard for mass spectrometry-based glycomic profiling, lectin affinity chromatography method development, and potential diagnostic assay validation. The differential association of KDN with cancer progression—contrasting with the ubiquitous presence of Neu5Ac—underscores its unique value as a disease-relevant glycan epitope [1].

Technical Documentation Hub

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